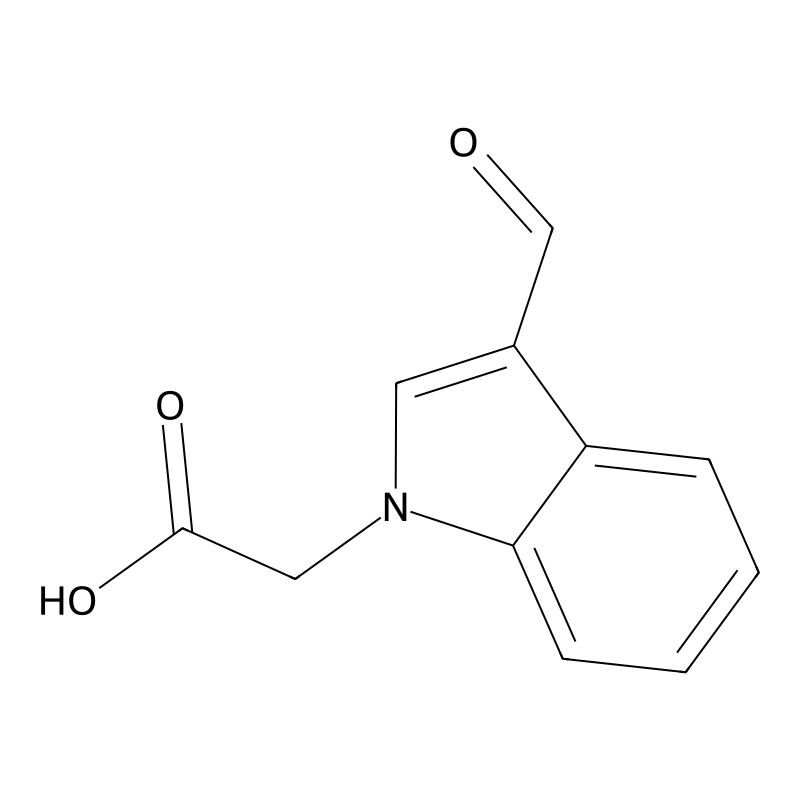

3-Formylindol-1-yl-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Formylindol-1-yl-acetic acid can be synthesized through various methods, including the Knoevenagel condensation reaction between indole-3-carboxaldehyde and glycine or its ester derivatives [1, 2].

Chemical Properties:

This molecule possesses several functional groups, including an indole ring, a formyl group (CHO), and a carboxylic acid group (COOH). This combination of functionalities makes it a versatile building block for organic synthesis and allows for further chemical modifications.

Applications in Medicinal Chemistry:

-Formylindol-1-yl-acetic acid serves as a valuable precursor for the synthesis of various bioactive molecules with potential applications in drug discovery. Here are some specific examples:

HIV-1 integrase inhibitors

This class of drugs targets the HIV-1 integrase enzyme, which is crucial for viral replication. Studies have shown that certain derivatives of 3-Formylindol-1-yl-acetic acid exhibit promising anti-HIV activity by inhibiting integrase function [3].

Anticancer agents

Research suggests that specific derivatives of this molecule possess anticancer properties. These derivatives may work by targeting various mechanisms involved in cancer cell growth and proliferation [4].

Other potential applications

Ongoing research explores the potential of 3-Formylindol-1-yl-acetic acid derivatives in developing drugs for various other conditions, such as neurodegenerative diseases and inflammatory disorders [5, 6].

Source 3

Source 4

Source 5

Source 6

3-Formylindol-1-yl-acetic acid is an organic compound featuring a formyl group attached to the indole structure, along with an acetic acid moiety. Its chemical formula is C₁₁H₉NO₃, and it is classified under the category of indole derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

- Condensation Reactions: It can react with amines to form Schiff bases, which are important intermediates in organic synthesis .

- Nucleophilic Substitution: The formyl group can participate in nucleophilic substitution reactions, particularly with alkyl halides, leading to the formation of esters or amides .

- Oxidative Reactions: The compound can be oxidized to yield carboxylic acids or other functional groups depending on the reagents used .

Research indicates that 3-formylindol-1-yl-acetic acid exhibits various biological activities, such as:

- Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against certain bacterial strains .

- Antioxidant Activity: The compound has demonstrated potential antioxidant effects, which may contribute to its therapeutic applications in preventing oxidative stress-related diseases .

- Anticancer Potential: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, although further research is needed to elucidate these effects fully .

Several synthetic routes have been developed for the preparation of 3-formylindol-1-yl-acetic acid:

- Vilsmeier-Haack Reaction: This method involves the reaction of indole derivatives with phosphorus oxychloride and dimethylformamide, followed by hydrolysis to yield the desired product .

- Direct Formylation: Indole can be formylated using formic acid or other aldehydes under acidic conditions to introduce the formyl group directly onto the indole ring .

- Condensation with Acetic Acid Derivatives: The compound can also be synthesized by condensing 3-formylindole with acetic acid derivatives in the presence of appropriate catalysts .

3-Formylindol-1-yl-acetic acid has several applications:

- Pharmaceuticals: Its derivatives are being explored as potential drug candidates for various diseases due to their biological activities.

- Chemical Intermediates: It serves as an important intermediate in the synthesis of more complex indole-based compounds used in pharmaceuticals and agrochemicals .

- Research Tool: The compound is utilized in biochemical research for studying indole metabolism and related pathways.

Interaction studies involving 3-formylindol-1-yl-acetic acid have focused on its binding affinity with various biological targets. For instance:

- Enzyme Inhibition: Research has indicated that this compound may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

- Receptor Binding: Studies are ongoing to evaluate its interaction with specific receptors, particularly those related to cancer and inflammation pathways .

Several compounds share structural similarities with 3-formylindol-1-yl-acetic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Indole-3-carboxylic acid | Contains a carboxylic acid group | Known for its role in plant growth hormones |

| 3-Acetylindole | Acetyl group instead of formyl | Exhibits different biological activities |

| Indole-3-acetic acid | Simple indole derivative | Widely studied as a plant hormone |

| Indole-3-aldehyde | Aldehyde functional group | Important in organic synthesis |

These compounds differ mainly in their functional groups and biological activities, making each unique in its potential applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant